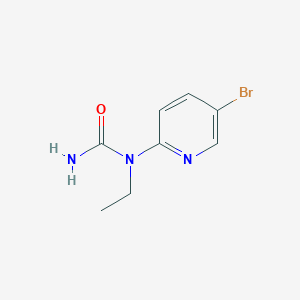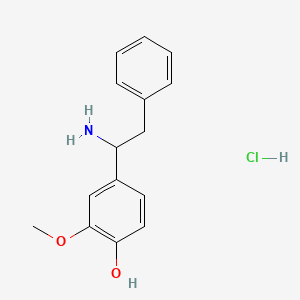
Estriol-6H-Hemisuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estriol-6H-Hemisuccinate is a derivative of estriol, a naturally occurring estrogen. Estriol is one of the three main estrogens produced by the human body, primarily during pregnancy. This compound is synthesized to enhance the solubility and stability of estriol for various applications, including medical and industrial uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Estriol-6H-Hemisuccinate typically involves the esterification of estriol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The process can be summarized as follows:
Reactants: Estriol and succinic anhydride.
Catalyst: Pyridine.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix estriol and succinic anhydride.
Continuous Monitoring: The reaction conditions, including temperature and pH, are continuously monitored to ensure optimal yield.
Purification and Quality Control: The product undergoes rigorous purification and quality control measures to meet industry standards.
化学反应分析
Types of Reactions
Estriol-6H-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to estriol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include various estriol derivatives, which can be used for different applications in pharmaceuticals and research.
科学研究应用
Estriol-6H-Hemisuccinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to understand estrogen receptor interactions and signaling pathways.
Medicine: Investigated for its potential in hormone replacement therapy and treatment of menopausal symptoms.
Industry: Utilized in the formulation of cosmetic products due to its estrogenic properties.
作用机制
Estriol-6H-Hemisuccinate exerts its effects by binding to estrogen receptors in target tissues. The binding activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves several molecular targets and pathways, including:
Estrogen Receptor Activation: The compound binds to estrogen receptors (ERα and ERβ), causing a conformational change.
Gene Transcription: The activated receptor complex binds to estrogen response elements (EREs) in the DNA, promoting the transcription of target genes.
Cellular Effects: The resulting proteins influence various cellular processes, such as cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Estriol-6H-Hemisuccinate can be compared with other similar compounds, such as:
Estradiol Hemisuccinate: Another estrogen ester with similar applications but different potency and receptor affinity.
Estrone Hemisuccinate: A derivative of estrone, another natural estrogen, with distinct pharmacokinetic properties.
Estriol Succinate: A closely related compound with similar chemical structure but different solubility and stability profiles.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to other estriol derivatives. This makes it particularly useful in pharmaceutical formulations and research applications where these properties are crucial.
属性
分子式 |
C26H31NO9 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC 名称 |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(6S,8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] butanedioate |
InChI |
InChI=1S/C26H31NO9/c1-26-9-8-15-14-3-2-13(28)10-17(14)20(11-16(15)18(26)12-19(29)25(26)34)35-23(32)6-7-24(33)36-27-21(30)4-5-22(27)31/h2-3,10,15-16,18-20,25,28-29,34H,4-9,11-12H2,1H3/t15-,16-,18+,19-,20+,25+,26+/m1/s1 |
InChI 键 |
RIFHLUHBYSVZCE-HSKXLMJQSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)C[C@@H](C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
规范 SMILES |
CC12CCC3C(C1CC(C2O)O)CC(C4=C3C=CC(=C4)O)OC(=O)CCC(=O)ON5C(=O)CCC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





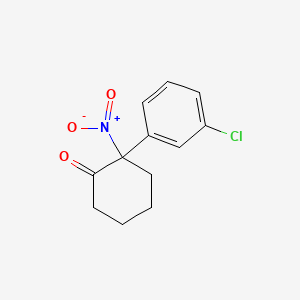

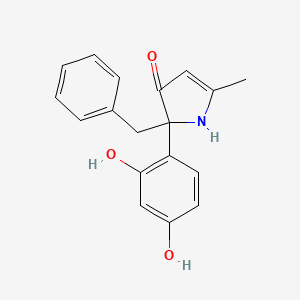
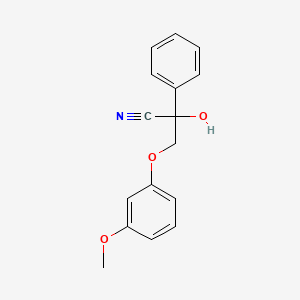

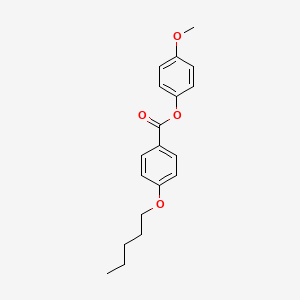
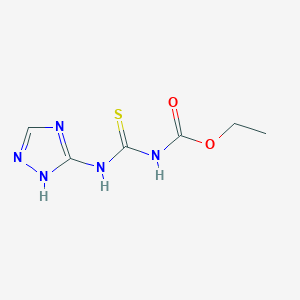
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide](/img/structure/B14013338.png)
